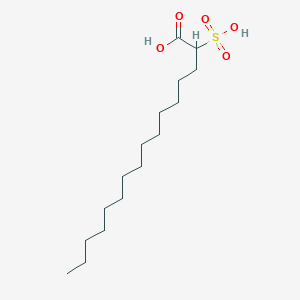
2-Sulphopalmitic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulphopalmitic acid is a molecule that has been studied for its biochemical and physiological effects. This molecule is a sulfated fatty acid that is found in the brain and other tissues. It has been shown to have potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-Sulphopalmitic acid is not fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of signaling pathways involved in cell survival and death.
Effets Biochimiques Et Physiologiques
2-Sulphopalmitic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and protect against neuronal damage. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Sulphopalmitic acid in lab experiments is that it is a relatively stable molecule that can be easily synthesized. However, one limitation is that it is not widely available commercially and must be synthesized in the lab.
Orientations Futures
There are many potential future directions for research on 2-Sulphopalmitic acid. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of the potential therapeutic applications of 2-Sulphopalmitic acid in the treatment of other diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Sulphopalmitic acid and its effects on different signaling pathways.
Méthodes De Synthèse
The synthesis of 2-Sulphopalmitic acid involves the sulfation of palmitic acid. Palmitic acid is first activated with a reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with sulfur trioxide (SO3) to form 2-Sulphopalmitic acid. This reaction can be performed in a variety of solvents, including chloroform, dichloromethane, and tetrahydrofuran.
Applications De Recherche Scientifique
2-Sulphopalmitic acid has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
1782-10-1 |
|---|---|
Nom du produit |
2-Sulphopalmitic acid |
Formule moléculaire |
C16H32O5S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-sulfohexadecanoic acid |
InChI |
InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21) |
Clé InChI |
CJAJEZSCULAKCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O |
Autres numéros CAS |
1782-10-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



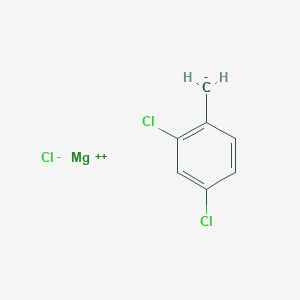
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
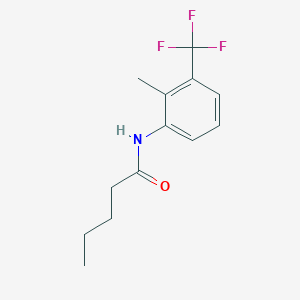
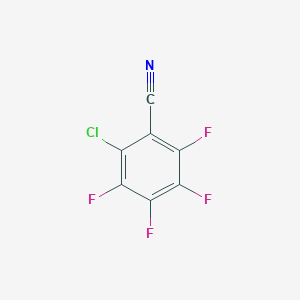
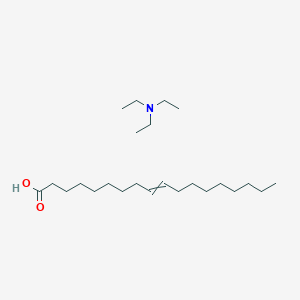
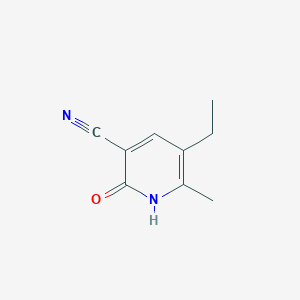
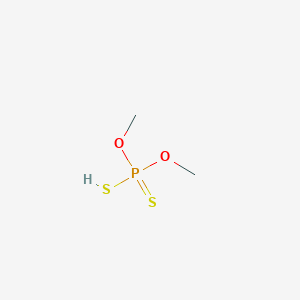
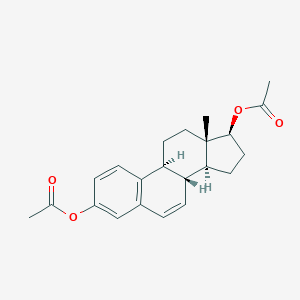
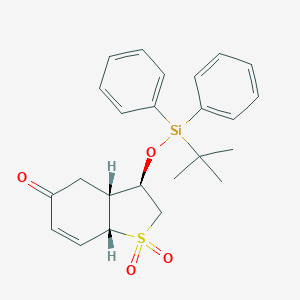
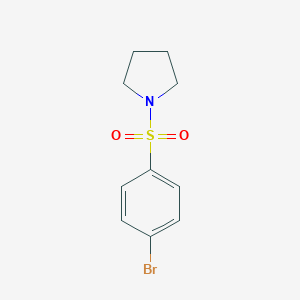
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
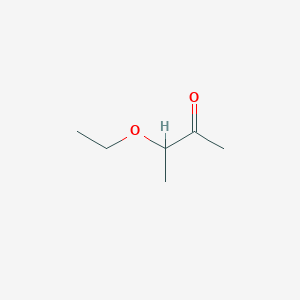
![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)